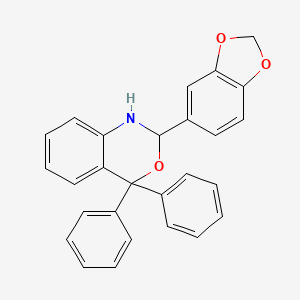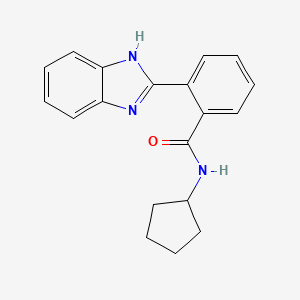
2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzoxazine derivatives involves innovative methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes starting from readily available precursors. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized through such tandem processes, showing significant stereoselectivity and the formation of Z isomers preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006). Additionally, the use of 1,3,5-triphenylhexahydro-1,3,5-triazine as an intermediate in the synthesis of benzoxazine monomers and oligomers has been reported, indicating a novel approach to synthesizing such compounds (Brunovska et al., 1999).
Molecular Structure Analysis
The configuration and molecular structure of benzoxazine derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformation of these compounds, which are critical for understanding their chemical reactivity and properties.
Chemical Reactions and Properties
Research has delved into the chemical reactivity of benzoxazine derivatives, revealing their participation in a myriad of chemical reactions. For example, studies have investigated the formation mechanisms of benzoxazine rings using isotopic labels, providing evidence for the proposed mechanisms through 17O NMR and mass spectrometry (Gromachevskaya et al., 1988). This research underscores the complex reactivity and potential utility of these compounds in organic synthesis.
科学的研究の応用
Anti-inflammatory and Neuroprotective Agents
Research has explored the synthesis of derivatives related to "2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine" for potential anti-inflammatory and neuroprotective applications. For instance, novel 2-alkylamino-substituted-1,4-benzoxazine derivatives have been synthesized and examined for their capacity to inhibit oxidative stress-mediated neuronal degeneration in vitro. One derivative, identified as 3l, demonstrated potent neuroprotective activity without intrinsic cytotoxicity, suggesting its efficacy in an animal model of excitotoxic lesions in newborn mice (Blattes et al., 2005).
Antimicrobial and Herbicidal Applications
The antimicrobial and herbicidal potential of benzoxazine derivatives has also been a subject of interest. Studies have synthesized new compounds within this chemical family, showing broad-spectrum antimicrobial activity against various bacterial and fungal strains. This includes efficacy against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The findings suggest these derivatives could serve as leads for developing natural herbicide models or antimicrobial agents (Padalkar et al., 2014).
Material Science and Polymer Synthesis
In material science, benzoxazine derivatives have been utilized in the synthesis of ordered polymers through direct polycondensation. This approach has led to the development of novel polymeric materials with potential applications in various industrial sectors. For example, an ordered poly(amide−acylhydrazide−amide) was prepared by direct polycondensation, demonstrating the feasibility of forming ordered polymers from nonsymmetric monomers, which could have implications for the design of new materials with tailored properties (Yu et al., 1999).
Synthesis and Structural Analysis
Additionally, research into the synthesis and structural analysis of benzoxazine derivatives, including those related to "2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine," has contributed to a deeper understanding of their chemical properties and potential applications. This includes studies on their synthesis routes, reaction mechanisms, and the examination of their formation using tagged atoms to propose mechanisms for their creation (Gromachevskaya et al., 1988).
Safety and Hazards
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-26(31-27)19-15-16-24-25(17-19)30-18-29-24/h1-17,26,28H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBXZOMMCRSSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)
![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)


![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)